3-Amino-5-bromobiphenyl-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

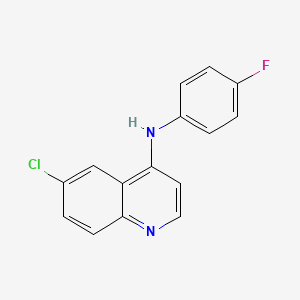

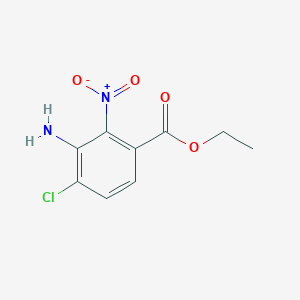

3-Amino-5-bromobiphenyl-4-ol (3ABB4ol) is an aromatic compound that has been studied for its potential applications in the pharmaceutical, biomedical, and chemical industries. This compound has a unique structure, consisting of an amino group attached to a brominated biphenyl ring. It is a versatile compound, and can be used as an intermediate in the synthesis of various compounds. It has also been studied for its potential applications in the development of drugs and other compounds.

Scientific Research Applications

Fluorescent Sensor for Aluminum Ion Detection

Researchers developed a fluorescent sensor based on compounds similar to 3-Amino-5-bromobiphenyl-4-ol, specifically designed for the selective recognition of aluminum ions. This sensor exhibited an "OFF-ON type" mode in the presence of Al3+ ions, demonstrating high sensitivity and selectivity. It was successfully applied for bacterial cell imaging and logic gate applications, showcasing its potential in environmental monitoring and bioimaging technologies (Yadav & Singh, 2018).

Antimicrobial and Anti-inflammatory Activities

A study on diorganotin(IV) complexes derived from Schiff bases, including this compound analogs, revealed significant in vitro antimicrobial activities against various bacterial and fungal strains. These compounds also displayed antioxidant and anti-inflammatory properties, indicating their potential as therapeutic agents (Devi, Yadav, & Singh, 2019).

Corrosion Inhibition

Another study focused on the application of a compound structurally related to this compound as a corrosion inhibitor for mild steel in hydrochloric acid medium. The compound demonstrated exceptional inhibition efficiency, suggesting its use in industrial applications to protect metals against corrosion (Bentiss et al., 2009).

Ecotoxicological Evaluation

Research on the ecotoxicological impact of compounds similar to this compound, such as 4-aminobiphenyl, used a test battery approach to assess their effects on aquatic organisms and mammalian cells. This study highlights the importance of comprehensive testing to understand the environmental and health impacts of chemical compounds (Jiangning et al., 2004).

Liquid Crystal Synthesis

Researchers synthesized novel biphenyl liquid crystal compounds incorporating natural molecule moieties, using reactants related to this compound. These compounds exhibited liquid crystal properties and demonstrated the potential for creating advanced display technologies (Luo et al., 2013).

properties

IUPAC Name |

2-amino-6-bromo-4-phenylphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIUXOJPSCQCFMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

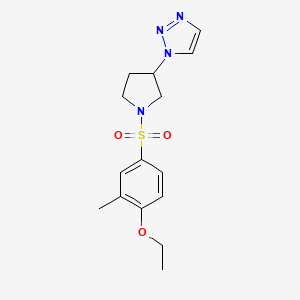

![4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)-N-(4-fluorobenzyl)benzamide](/img/structure/B2696410.png)

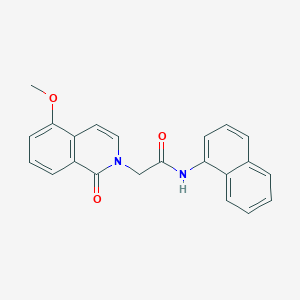

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2696414.png)

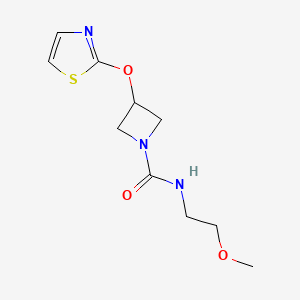

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)

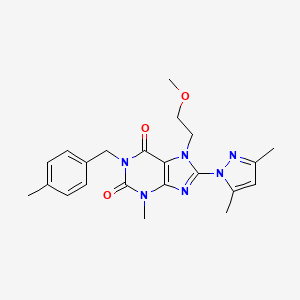

![Ethyl 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B2696429.png)

![Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate](/img/structure/B2696431.png)